REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:12])[C:7]([O:10][CH3:11])=[CH:8][CH:9]=1)([O-:3])=[O:2].[C:13](=O)([O-])[O-].[Cs+].[Cs+].[Br:19][CH2:20]CBr>CN(C=O)C.CCOC(C)=O>[Br:19][CH2:20][CH2:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=1[O:12][CH3:13] |f:1.2.3|
|
Name
|
|
Quantity
|
1.0171 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Cesium carbonate
|
Quantity
|
3.9207 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mix was then cooled to RT
|
Type
|
WASH
|
Details
|
washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a 3″ plug of basic alumina (100% CH2Cl2)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5634 mmol | |
AMOUNT: MASS | 0.7075 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |